molecular formula C24H25N3O3S B11574914 (5Z)-2-[4-(hexyloxy)phenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[4-(hexyloxy)phenyl]-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11574914
M. Wt: 435.5 g/mol
InChI Key: WIVKXJDDTWWIRI-PGMHBOJBSA-N
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Description

The compound (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their condensation under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various aldehydes .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

(5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-2-[4-(HEXYLOXY)PHENYL]-5-[(3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C24H25N3O3S

Molecular Weight

435.5 g/mol

IUPAC Name

(5Z)-2-(4-hexoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O3S/c1-3-4-5-6-14-30-19-12-10-18(11-13-19)22-25-24-27(26-22)23(28)21(31-24)16-17-8-7-9-20(15-17)29-2/h7-13,15-16H,3-6,14H2,1-2H3/b21-16-

InChI Key

WIVKXJDDTWWIRI-PGMHBOJBSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2

Origin of Product

United States

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